molecular formula C2HBrF2 B12324204 Ethene, 1-bromo-1,2-difluoro-

Ethene, 1-bromo-1,2-difluoro-

Cat. No.: B12324204
M. Wt: 142.93 g/mol
InChI Key: YQPBMUIOKYTYDS-OWOJBTEDSA-N
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Description

Contextualizing Halogenated Ethenes within Organic Fluorine Chemistry

Organic fluorine chemistry is a rapidly expanding field, driven by the unique and often beneficial properties that fluorine atoms impart to organic molecules. These properties can include increased thermal stability, metabolic stability, and altered electronic characteristics, which are highly desirable in pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net Halogenated ethenes, which are ethylene (B1197577) molecules substituted with one or more halogen atoms, are a cornerstone of this area of chemistry. solubilityofthings.com

These compounds serve as versatile synthetic intermediates. The presence of both a carbon-carbon double bond and one or more carbon-halogen bonds allows for a wide range of chemical transformations. chemguide.co.uklibretexts.org The varying electronegativity and size of halogen atoms (fluorine, chlorine, bromine, iodine) create polarized bonds and confer specific reactivity to the molecule. spectroscopyonline.compressbooks.pub For instance, the carbon-bromine bond is often susceptible to cleavage in cross-coupling reactions, while the carbon-fluorine bond is typically more robust. This differential reactivity is a key tool for synthetic chemists. Ethene, 1-bromo-1,2-difluoro- is a prime example of a molecule that leverages these principles, offering a platform for introducing difluorovinyl moieties into various molecular scaffolds.

Academic Significance and Research Trajectory of Ethene, 1-bromo-1,2-difluoro-

The academic significance of Ethene, 1-bromo-1,2-difluoro- lies primarily in its utility as a synthetic building block for creating stereochemically defined fluorinated compounds. researchgate.netacs.org The ability to control the geometry (E/Z isomerism) of the double bond during and after synthesis is a major focus of research. The distinct reactivity of the bromine and fluorine atoms on the ethene backbone makes it a valuable precursor in specialized synthetic applications. smolecule.com

The research trajectory for this compound has been heavily focused on developing stereoselective synthetic methods. For example, researchers have developed pathways to produce specific isomers, such as the (Z)-isomer, through the reduction of 1-bromo-1,2,2-trifluoroethene with reagents like diisobutylaluminium hydride. lookchem.com Furthermore, its application in palladium-catalyzed cross-coupling reactions to form fluorinated enynes and other complex alkenes has been a significant area of investigation. acs.orgcolab.ws These reactions often proceed with retention of the double bond's configuration, allowing for the precise construction of fluorinated target molecules. oup.com The development of these synthetic methodologies highlights the compound's importance in advancing the toolbox of organic fluorine chemistry.

Overview of Key Research Areas and Challenges

Current research involving Ethene, 1-bromo-1,2-difluoro- is concentrated on several key areas:

Stereoselective Synthesis: A primary challenge and area of focus is the development of methods to synthesize the (E) and (Z) isomers of Ethene, 1-bromo-1,2-difluoro- with high selectivity. researchgate.netoup.com The stereochemistry of the final product in subsequent reactions is often dictated by the stereochemistry of this starting material. acs.org

Cross-Coupling Reactions: The compound is widely used as a substrate in various palladium-catalyzed cross-coupling reactions. acs.orgcolab.ws Research aims to expand the scope of coupling partners (aryl, alkenyl, or alkynyl groups) and to optimize reaction conditions for higher yields and stereospecificity. researchgate.netoup.com

Synthesis of Bioactive Molecules: As a precursor, it is used in the synthesis of pharmaceuticals and agrochemicals. smolecule.comontosight.ai The introduction of the fluorinated ethene unit can significantly impact the biological activity of a molecule. nih.gov

Fluorinated Polymer Production: This compound can also contribute to the synthesis of specialized polymers with unique thermal or chemical resistance properties. smolecule.com

A significant challenge in this field is controlling the reactivity and stereoselectivity of reactions involving this compound. For instance, isomerization of the double bond can occur under certain conditions, and achieving high stereoselectivity in its synthesis can be difficult. acs.org Overcoming these hurdles remains a key objective for chemists working with this versatile reagent.

Data Tables

Table 1: Physicochemical Properties of Ethene, 1-bromo-1,2-difluoro- and its Isomers

PropertyValueIsomer InformationSource(s)
Molecular Formula C₂HBrF₂Applies to all isomers nih.govnih.gov
Molecular Weight 142.93 g/mol Applies to all isomers nih.govnih.gov
CAS Number 358-99-6General, unspecified stereochemistry nih.gov
CAS Number 3685-10-7(Z)-isomer lookchem.com
CAS Number 3685-09-4(E)-isomer lookchem.com
InChIKey YQPBMUIOKYTYDS-UHFFFAOYSA-NGeneral, unspecified stereochemistry nih.gov
InChIKey YQPBMUIOKYTYDS-UPHRSURJSA-N(E)-isomer smolecule.comnih.gov
Canonical SMILES C(=C(F)Br)FGeneral, unspecified stereochemistry smolecule.comnih.gov
Isomeric SMILES C(=C(/F)\Br)/F(E)-isomer smolecule.com

Table 2: Selected Synthetic Reactions Involving Ethene, 1-bromo-1,2-difluoro-

Reaction TypeReagents/CatalystsProduct TypeKey FindingSource(s)
Stereoselective Synthesis diisobutylaluminium hydride(Z)-1-bromo-1,2-difluoro-etheneReduction of 1-bromo-1,2,2-trifluoroethene provides the (Z)-isomer. lookchem.com
Stereoselective Synthesis Et₂NSF₃, then lithium 2,2,6,6-tetramethylpiperidide(E)-1-bromo-1,2-difluoro olefinFluorination followed by dehydrobromination yields the (E)-isomer stereoselectively. researchgate.netoup.com
Palladium-Catalyzed Carbonylation Pd(0) catalyst, CO, alcohol/amine(Z)- or (E)-α-fluoro-α,β-unsaturated esters/amidesStereospecific synthesis from (E)- or (Z)-1-bromo-1-fluoroalkenes. The (E)-isomer reacts faster. acs.org
Cross-Coupling Aryl, alkenyl, or alkynylmetal reagentFluoro olefinThe reaction proceeds with retention of the original configuration of the double bond. researchgate.netoup.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2HBrF2

Molecular Weight

142.93 g/mol

IUPAC Name

(Z)-1-bromo-1,2-difluoroethene

InChI

InChI=1S/C2HBrF2/c3-2(5)1-4/h1H/b2-1+

InChI Key

YQPBMUIOKYTYDS-OWOJBTEDSA-N

Isomeric SMILES

C(=C(/F)\Br)\F

Canonical SMILES

C(=C(F)Br)F

Origin of Product

United States

Reactivity and Mechanistic Studies of Ethene, 1 Bromo 1,2 Difluoro

Substitution Reactions Involving Halogen Centers

A key aspect of the reactivity of 1-bromo-1,2-difluoroethene (B1615618) is its participation in nucleophilic substitution reactions. smolecule.com In these reactions, a nucleophile replaces one of the halogen atoms. The structure of the molecule, with two different types of halogens attached to the vinylic carbons, raises questions of regioselectivity.

Research on the closely related compound 1,2-dibromo-1,2-difluoroethylene provides critical insight into this selectivity. acs.org When this molecule reacts with nucleophiles, there is a strong preference for the displacement of a bromine atom over a fluorine atom. acs.org An intramolecular element effect (kBr/kF) greater than 10⁴ has been reported, highlighting the much higher nucleofugality (leaving group ability) of bromide compared to fluoride (B91410) from that specific system. acs.org

This finding strongly implies that in nucleophilic vinylic substitution reactions involving 1-bromo-1,2-difluoroethene, the bromine atom will be selectively replaced. smolecule.comacs.org The reaction mechanism is rationalized as an initial nucleophilic attack on the vinylic carbon bearing the bromine, followed by the expulsion of the bromide ion. acs.org

Table 2: Predicted Regioselectivity in Nucleophilic Substitution of Ethene, 1-bromo-1,2-difluoro-

Attacking ReagentReactive SiteLeaving GroupProduct TypeRationale
Nucleophile (Nu⁻)Carbon-Bromine BondBromide (Br⁻)Vinylic Substitution Product (Nu-CF=CHF)Bromine is a significantly better leaving group than fluorine in vinylic systems. acs.org

Nucleophilic Substitution Patterns

The bromine atom in 1-bromo-1,2-difluoroethene is susceptible to replacement by nucleophiles, leading to a variety of substituted derivatives. smolecule.com The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbon-bromine bond, facilitating nucleophilic attack. smolecule.com

Studies on the reaction of 1,2-dibromo-1,2-difluoroethylene with nucleophiles provide insights into the substitution patterns. For instance, reaction with 2-ethoxyethanol (B86334) in the presence of a base yields substitution products where one or both bromine atoms are replaced by the 2-ethoxyethoxy group. acs.org Specifically, the reaction can yield Et0CH2CH20C(F)=C(F)Br and Et0CH2CH20C(Br)=C(F)Br. acs.org The regioselectivity of the nucleophilic attack is influenced by both polar and hyperconjugative effects. acs.org

An interesting observation is the intramolecular element effect, where the ratio of the rate of bromine substitution to fluorine substitution (kBr/kF) was found to be greater than 10 in the reaction with 2-ethoxyethoxide. acs.org This indicates a significantly higher nucleofugality of the bromide ion compared to the fluoride ion from the vinylic system. acs.org

The reaction with sodium p-toluenethiolate in different solvents also demonstrates diverse reactivity. In methanol, a reduction-substitution product, p-TolSC(F)=CHF, is formed. In contrast, in dimethyl sulfoxide (B87167) (DMSO), the reaction leads to the displacement of one or both bromine atoms, yielding E/Z mixtures of the corresponding substituted products. acs.org

Table 1: Nucleophilic Substitution Reactions of Bromofluoroethenes

ReactantNucleophileSolventMajor Product(s)Reference
1,2-dibromo-1,2-difluoroethylene2-ethoxyethanol/base-Et0CH2CH20C(F)=C(F)Br, Et0CH2CH20C(Br)=C(F)Br acs.org
1,2-dibromo-1,2-difluoroethyleneSodium p-toluenethiolateMethanolp-TolSC(F)=CHF acs.org
1,2-dibromo-1,2-difluoroethyleneSodium p-toluenethiolateDMSOE/Z mixtures of mono- and di-substituted products acs.org

Reactivity at Vinylic Halogen Sites

The differential reactivity of the vinylic halogens in polyhalogenated ethenes is a key aspect of their chemistry. In 1-bromo-1,2-difluoroethene, the bromine atom is generally more susceptible to displacement than the fluorine atoms in nucleophilic substitution reactions. smolecule.comacs.org This is attributed to the better leaving group ability of bromide compared to fluoride.

The choice of reaction conditions can allow for selective reactions at the different halogen sites. For example, in nucleophilic vinylic substitution reactions, the initial attack of the nucleophile on the vinylic carbon is followed by the expulsion of the leaving group. acs.org The much higher nucleofugality of bromide from a =C(F)Br system compared to fluoride from a =C(F)F system leads to the preferential substitution of bromine. acs.org

This selective reactivity is crucial for the stepwise functionalization of such molecules, enabling the synthesis of complex fluorinated compounds.

Cycloaddition Chemistry

1-Bromo-1,2-difluoroethene and related fluorinated ethenes participate in various cycloaddition reactions, providing access to cyclic and heterocyclic structures.

Photochemical [2+2] cycloaddition reactions of fluorinated alkenes, including 1,2-difluoroethylene (B154328), with ketones and aldehydes have been reported. nih.govbeilstein-journals.org These reactions typically proceed through a stepwise mechanism involving the formation of a biradical intermediate. nih.govbeilstein-journals.org For instance, the reaction of (E)- or (Z)-1,2-difluoroethylene with fluorinated ketones under photochemical conditions leads to the formation of oxetanes. nih.govbeilstein-journals.org While the reaction often results in a mixture of stereoisomers, the E-isomer of 1,2-difluoroethylene has shown higher reactivity and a degree of stereochemical retention. nih.govbeilstein-journals.org

The cycloaddition of 1,1-dichloro-2,2-difluoroethylene (B1203012) with dienes has also been studied, with evidence pointing towards a biradical mechanism for these [2+2] cycloadditions. acs.org The allene (B1206475) moiety is also a competent partner in [2+2] cycloadditions with alkenes, affording cyclobutane (B1203170) skeletons. researchgate.net

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. pressbooks.pub While simple alkenes like ethene react with dienes under high temperatures, the presence of electron-withdrawing groups on the dienophile can significantly accelerate the reaction. pressbooks.pub Fluorinated ethenes, with their electron-withdrawing fluorine atoms, can act as dienophiles in Diels-Alder reactions.

For example, the reaction of (E)- and (Z)-1,2-difluoroethylenes with hexachlorocyclopentadiene (B6142220) has been studied. beilstein-journals.org Interestingly, in the photochemical cycloaddition of 1,2-difluoroethylene with hexafluorodiacetyl, the formation of [4+2] adducts was found to be predominant over [2+2] cycloadducts. beilstein-journals.org

The photochemical cycloaddition of 1,2-difluoroethylene with fluorinated ketones and perfluoroaldehydes leads to the formation of oxetanes. nih.govbeilstein-journals.org The reaction of either the (E)- or (Z)-isomer of 1,2-difluoroethylene with perfluoroaldehydes yields a mixture of three isomeric oxetanes in high yield (78–94%). nih.govbeilstein-journals.orgbeilstein-journals.org These reactions are believed to proceed via a stepwise mechanism involving a biradical intermediate. nih.govbeilstein-journals.org The reactivity of the (E)-isomer of 1,2-difluoroethylene is generally higher than that of the (Z)-isomer in these cycloadditions. nih.govbeilstein-journals.org

Table 2: Cycloaddition Reactions of Fluorinated Ethenes

Diene/AlkeneDienophile/Ketone/AldehydeReaction TypeProduct TypeReference
(E)- or (Z)-1,2-difluoroethyleneFluorinated Ketones[2+2] CycloadditionOxetanes nih.govbeilstein-journals.org
(E)- and (Z)-1,2-difluoroethyleneHexachlorocyclopentadiene[4+2] CycloadditionDichlorinated norbornene derivatives beilstein-journals.org
1,2-difluoroethyleneHexafluorodiacetyl[4+2] and [2+2] CycloadditionDioxene and Oxetane adducts beilstein-journals.org
(E)- or (Z)-1,2-difluoroethylenePerfluoroaldehydes[2+2] CycloadditionOxetanes nih.govbeilstein-journals.orgbeilstein-journals.org

Organometallic Reactions and Cross-Coupling Methodologies

Organometallic reactions, particularly transition metal-catalyzed cross-coupling reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.calibretexts.org Ethene, 1-bromo-1,2-difluoro- and its isomers are valuable substrates in such reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have been successfully employed. For instance, 1-bromo-2,2-difluoroethylene (B1203370) undergoes palladium-catalyzed Sonogashira-type cross-coupling with various terminal alkynes to produce gem-difluoroenyne derivatives in good yields. uts.edu.au Similarly, the Suzuki-Miyaura coupling of 1,1-dibromo-2,2-difluoroethene with arylboronic acids can be controlled to achieve selective monoarylation, yielding 1-bromo-1-aryl-2,2-difluoroethenes. nii.ac.jp

Rhodium-catalyzed reactions have also been developed. The arylation of 1-bromo-2,2-difluoroethylene with arylboronic acids can be tuned by the choice of solvent to selectively yield either monofluoroalkenes (defluorinated arylation) or gem-difluoroalkenes (debrominated arylation). researchgate.netresearchgate.net This switch in regioselectivity is attributed to the different coordination abilities of the solvents with the rhodium center. researchgate.netresearchgate.net

Furthermore, the palladium-catalyzed carboalkoxylation and carboamidation of 1-bromo-1-fluoroalkenes provide stereoselective routes to α-fluoro-α,β-unsaturated esters and amides, respectively. acs.org The reactivity difference between the (E)- and (Z)-isomers of the starting bromo-fluoroalkenes allows for the synthesis of specific stereoisomers of the products. acs.org

Table 3: Organometallic Cross-Coupling Reactions

SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
1-bromo-2,2-difluoroethyleneTerminal AlkynesPalladium catalystgem-difluoroenynes uts.edu.au
1,1-dibromo-2,2-difluoroethenePhenylboronic acidPd2dba3·CHCl3 / Ligand1-bromo-1-phenyl-2,2-difluoroethene nii.ac.jp
1-bromo-2,2-difluoroethyleneArylboronic acids[Rh(COD)Cl]2Monofluoroalkenes or gem-difluoroalkenes researchgate.netresearchgate.net
(E/Z)-1-bromo-1-fluoroalkenesCO, Alcohol/AminePalladium catalyst(Z)- or (E)-α-fluoro-α,β-unsaturated esters/amides acs.org

Transition Metal-Catalyzed Arylation Reactions

Rhodium catalysts have been effectively used in the arylation of bromo-difluoro-ethenes, with research often focusing on the readily available isomer, 1-bromo-2,2-difluoroethylene. researchgate.netnih.gov A notable strategy allows for a tunable synthesis of either monofluoroalkenes or gem-difluoroalkenes by arylating 1-bromo-2,2-difluoroethylene. nih.gov The outcome of the reaction—whether it proceeds via defluorination or debromination—is controlled by the choice of solvent. researchgate.net This solvent-mediated regioselectivity provides a powerful tool for divergent synthesis from a single starting material. researchgate.netthieme-connect.com

This protocol offers a convenient route to monofluoroalkenes and gem-difluoroalkenes, which are significant structural motifs in medicinal and materials chemistry. researchgate.netnih.gov The rhodium-catalyzed system's applicability has been extended to the site-selective dechlorinated arylation of trichloroethylene. researchgate.net

Table 1: Solvent-Controlled Rhodium-Catalyzed Arylation of 1-Bromo-2,2-difluoroethylene researchgate.netthieme-connect.comdicp.ac.cn

Solvent Predominant Product Type Elimination Pathway
Dichloromethane (B109758) (CH₂Cl₂) Monofluoroalkenes β-F elimination (defluorination)

This table illustrates the divergent outcomes based on the solvent used in the Rh-catalyzed arylation of 1-bromo-2,2-difluoroethylene.

Nickel-Catalyzed Cross-Coupling Applications

Nickel catalysis provides a powerful method for forming carbon-carbon bonds using fluorinated synthons. Nickel-catalyzed cross-electrophile coupling reactions between (hetero)aryl bromides and 2,2-difluorovinyl tosylate have been developed to synthesize gem-difluorovinyl arenes under mild conditions with high yields. acs.org While not directly involving Ethene, 1-bromo-1,2-difluoro-, this highlights a key application for related difluoroethenyl moieties.

Furthermore, a highly efficient nickel-based catalytic system has been developed for the cross-coupling of (hetero)arylborons with unactivated 1-bromo-1,1-difluoroalkanes. nih.gov This method utilizes a combination of a bidentate bipyridine-based ligand and a monodentate pyridine-based ligand to produce difluoroalkylated arenes. nih.gov The activation of carbon-fluorine bonds is a challenging but increasingly feasible area of research. beilstein-journals.org For instance, nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids proceeds through C–F bond activation at room temperature. beilstein-journals.org Such cross-electrophile coupling reactions, driven by the reduction of a catalyst, are a rapidly advancing field. acs.org

Reactivity with Active Metals

Ethene, 1-bromo-1,2-difluoro- and its isomers react with active metals such as lithium, magnesium, and zinc, typically leading to organometallic reagents that can be used in subsequent reactions. The treatment of 1,1-dibromo-1,2-difluoro-2-phenylethane with butyllithium (B86547) (BuLi) at very low temperatures (-130 °C) generates a dibromofluoromethyl-lithium species via bromine-lithium exchange, which can then react with carbonyl compounds. oup.com Subsequent elimination reactions can then form the desired olefin. oup.com

In a different context, the bromine atom in 1-bromo-2,2-difluoroethane can be activated by reaction with metals like magnesium, zinc, or lithium before reacting with a nucleophile. google.com The reaction of trihaloethenes with n-butyllithium can result in either vinylic deprotonation or halogen–lithium exchange, depending on the solvent's polarity and coordinating ability. rsc.orgresearchgate.net For example, in the more polar solvent tetrahydrofuran (B95107) (THF), deprotonation is often faster than halogen-lithium exchange. rsc.orgresearchgate.net

Mechanisms of Organometallic Transformations and Olefin Insertion

The mechanisms of these metal-catalyzed reactions are intricate, often involving migratory insertion of the olefin into a metal-ligand bond. libretexts.org In the rhodium-catalyzed arylation of 1-bromo-2,2-difluoroethylene, the solvent's role is crucial in determining the reaction pathway. researchgate.netthieme-connect.com The difference in coordination ability between solvents like dichloromethane (CH₂Cl₂) and acetonitrile (B52724) (CH₃CN) with the rhodium center leads to different modes of olefin insertion. researchgate.netnih.gov

In acetonitrile, the more strongly coordinating solvent displaces the COD (cyclooctadiene) ligand, allowing the rhodium to add to the carbon bearing the fluorine atoms, which ultimately leads to a debromination product. thieme-connect.com Conversely, in the less coordinating dichloromethane, steric hindrance between the larger COD ligand and the gem-difluoro group favors the opposite regioselectivity, resulting in a defluorination product. thieme-connect.com

Migratory 1,2-insertion is a key step where the alkene and an X-type ligand (like an aryl group) must be syncoplanar, leading to a syn-addition. libretexts.org The thermodynamics of this insertion are favorable for alkenes with electron-withdrawing groups like fluorine, which form strong metal-alkyl bonds. libretexts.org Mechanistic proposals for related catalytic cycles often involve the insertion of an alkene into a metal-silyl or metal-hydride bond, followed by elimination steps. nih.govacs.org

Radical Reactions and Pathways

Fluoroalkenes are also substrates for radical reactions, which provide alternative pathways for functionalization.

General Radical Processes with Fluoroalkenes

The study of radical reactions of fluoroalkenes is essential for developing new polymerization methods and synthetic strategies. fudan.edu.cn For example, the kinetics of reactions between hydroxyl radicals and various fluoroalkenes have been studied across a wide range of temperatures. researchgate.net These reactions can exhibit different pathways at different temperatures, sometimes showing a negative activation energy at lower temperatures. researchgate.net

Another significant process is radical trifluoromethoxylation. rsc.org The trifluoromethoxy radical (˙OCF₃) is highly reactive and electrophilic, making it selective for electron-rich substrates. rsc.org However, its strong oxidizing power can also lead to undesired side reactions. rsc.org Controlled radical copolymerization of fluoroalkenes like hexafluoropropylene and chlorotrifluoroethylene (B8367) with non-fluorinated monomers has been achieved using photoredox-mediated systems, allowing for the synthesis of well-defined fluoropolymers under ambient conditions. fudan.edu.cn

Solvent-Controlled Radical Reaction Regioselectivity

While the previously discussed solvent-controlled regioselectivity in the rhodium-catalyzed arylation of 1-bromo-2,2-difluoroethylene is described via an organometallic mechanism involving different olefin insertion pathways researchgate.netthieme-connect.com, solvent effects can also influence radical reactions. In the context of C-F bond activation, mechanistic studies sometimes investigate the possibility of radical-type pathways alongside organometallic ones. researchgate.net The choice of solvent can impact the stability and reactivity of radical intermediates, potentially influencing the regioselectivity of addition or substitution reactions. However, in the specific, well-documented case of the rhodium-catalyzed arylation of 1-bromo-2,2-difluoroethylene, the control of regioselectivity is attributed to the solvent's coordination to the metal center, which dictates the geometry of the olefin insertion step. researchgate.netthieme-connect.com

Deuteration and Isotopic Exchange Studies

Direct experimental studies on the deuteration and isotopic exchange of Ethene, 1-bromo-1,2-difluoro- are not extensively documented in publicly available research. However, mechanistic insights into potential deuteration pathways can be inferred from studies on structurally analogous halogenated alkenes. Research into the deuterodehalogenation of gem-dihaloalkenes and hydrogen/deuterium (B1214612) (H/D) exchange in vinyl halides provides a framework for understanding the likely reactivity of 1-bromo-1,2-difluoroethene under similar conditions. chinesechemsoc.orgosti.gov

Mechanistic studies on related compounds suggest that the introduction of deuterium into a molecule like 1-bromo-1,2-difluoroethene could proceed through several pathways, primarily depending on the reagents and catalytic systems employed. chinesechemsoc.org These pathways often involve the generation of either hydride (or deuteride) species or hydrogen (or deuterium) radicals to effect hydrodehalogenation or deuterodehalogenation. chinesechemsoc.org The presence of both bromine and fluorine atoms on the double bond, as well as a vinyl hydrogen, presents multiple possibilities for isotopic labeling, either through H/D exchange at the C-H bond or through a dehalogenation-deuteration sequence.

Studies on other halogenated alkenes have shown that the choice of catalyst and reaction conditions is crucial in determining the outcome and selectivity of deuteration. For instance, cobalt-catalyzed electrochemical reduction has been utilized for the deuterodefluorination of gem-difluoroalkenes using deuterium oxide as the deuterium source. chinesechemsoc.org Another approach involves a base-hydrosilane system for hydrodefluorination. chinesechemsoc.org Furthermore, the use of a weak base like potassium carbonate in the presence of a crown ether has been shown to catalyze selective H/D exchange adjacent to a bromide group on aromatic rings, suggesting that the vinyl proton in 1-bromo-1,2-difluoroethene might be susceptible to base-catalyzed H/D exchange. osti.gov

The table below summarizes deuteration and hydrodehalogenation reactions on compounds with functionalities similar to Ethene, 1-bromo-1,2-difluoro-, illustrating potential conditions and outcomes that could be analogous.

Substrate TypeReagents and ConditionsProduct TypeReference
gem-DifluoroalkenesCobalt catalyst, electrochemical reduction, acetic acid-d, D₂ODeuterated monofluoroalkenes chinesechemsoc.org
gem-DichloroalkenesCobalt catalyst, hydrodechlorination(E)-terminal monochloroalkenes chinesechemsoc.org
Heteroarenes with bromideK₂CO₃, 18-crown-6, deuterated solventDeuterated heteroarenes (H/D exchange) osti.gov
gem-DihaloalkanesPhotocatalyst, disulfide co-catalyst, sodium formateDeuterated products researchgate.net

These examples highlight that the reactivity and the site of deuterium incorporation are highly dependent on the specific catalytic system. In the case of Ethene, 1-bromo-1,2-difluoro-, a competition between H/D exchange at the vinyl position and deuterodehalogenation (either at the C-Br or C-F bond) would be expected. The relative bond strengths (C-H vs. C-Br vs. C-F) and the nature of the catalytic intermediates would likely govern the selectivity of the deuteration reaction.

Advanced Spectroscopic Characterization and Computational Modeling

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a fundamental tool for elucidating the structure and bonding of molecules. Both infrared (IR) and Raman spectroscopy probe the vibrational energy levels of a molecule, which are unique and characteristic, acting as a molecular "fingerprint."

Gas-Phase Infrared Spectroscopy and Vibrational Assignments

Gas-phase IR spectroscopy provides detailed information about the fundamental vibrational frequencies of a molecule in an environment free from intermolecular interactions. For "Ethene, 1-bromo-1,2-difluoro-," one would expect to observe characteristic absorption bands corresponding to C-H, C=C, C-F, and C-Br stretching and bending modes. The precise frequencies of these vibrations would differ between the (E) and (Z) isomers due to their different symmetries and steric environments. A thorough analysis would involve the assignment of each observed absorption band to a specific vibrational mode, often aided by computational calculations. At present, specific gas-phase infrared spectra and complete vibrational assignments for "Ethene, 1-bromo-1,2-difluoro-" are not available in the surveyed literature.

Determination of Integrated Absorption Cross Sections

The integrated absorption cross section is a measure of the probability of a photon being absorbed by a molecule for a specific vibrational transition. This quantitative data is crucial for atmospheric chemistry and for determining the concentration of the compound in a gaseous mixture. The determination involves measuring the absorbance of the gas at a known concentration and path length over the entire bandwidth of a given absorption feature. For "Ethene, 1-bromo-1,2-difluoro-," this data would be particularly relevant for assessing its potential atmospheric impact. However, experimentally determined integrated absorption cross sections for this compound have not been reported in the available scientific literature.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The mass spectrum of a compound provides information about its molecular weight and isotopic composition. The fragmentation pattern, which results from the ionization and subsequent decomposition of the molecule, can offer valuable insights into its structure. For "Ethene, 1-bromo-1,2-difluoro-," the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br), would lead to a characteristic isotopic pattern in the molecular ion peak and any bromine-containing fragment ions. While mass spectra for related compounds are available, a detailed mass spectrometric analysis specifically for "Ethene, 1-bromo-1,2-difluoro-" is not presently found in the literature.

Microwave Spectroscopy and Molecular Structure Determination

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of gas-phase molecules. By analyzing the frequencies of rotational transitions, it is possible to determine the molecule's moments of inertia with high precision. From these moments of inertia, a very accurate molecular structure, including bond lengths and bond angles, can be derived. This technique would be ideal for distinguishing between the (E) and (Z) isomers of "Ethene, 1-bromo-1,2-difluoro-" and for precisely determining their geometries. However, there are no published studies on the microwave spectroscopy of this specific compound.

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools in modern chemistry for predicting and interpreting the properties of molecules. These computational methods can provide valuable insights into molecular structure, vibrational frequencies, and other properties, especially when experimental data is scarce.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods. Ab initio methods are based on first principles, without the use of empirical parameters, while DFT methods use the electron density to calculate the energy of the system.

For "Ethene, 1-bromo-1,2-difluoro-," these calculations could be employed to:

Optimize the geometries of the (E) and (Z) isomers to predict their stable structures, bond lengths, and bond angles.

Calculate the vibrational frequencies to aid in the assignment of experimental IR and Raman spectra.

Predict other molecular properties such as dipole moments and rotational constants.

Determine the relative energies of the two isomers to assess their thermodynamic stability.

While numerous studies apply these methods to a wide range of halogenated ethenes, dedicated ab initio or DFT studies focusing specifically on the detailed properties of "Ethene, 1-bromo-1,2-difluoro-" are not found in the current body of scientific literature.

Hybrid CCSD(T)-based Composite Schemes

Specific data from studies employing hybrid CCSD(T)-based composite schemes for Ethene, 1-bromo-1,2-difluoro- are not available in the searched scientific literature.

Force Field Calculations and Anharmonicity Constants

Detailed force field calculations and a corresponding data table of anharmonicity constants for Ethene, 1-bromo-1,2-difluoro- could not be found in the available research.

Prediction of Vibrational Energies, Transition Strengths, and Rotational Parameters

Predictive data tables for vibrational energies, transition strengths, and rotational parameters specific to Ethene, 1-bromo-1,2-difluoro- are not present in the surveyed literature.

Conformational Analysis and Intramolecular Dynamics

A specific conformational analysis and discussion of the intramolecular dynamics of Ethene, 1-bromo-1,2-difluoro- are not detailed in the available scientific resources.

Applications in Advanced Organic and Polymer Synthesis

Building Block for Fluorine-Containing Fine Chemicals

1-bromo-1,2-difluoroethene (B1615618) is a significant intermediate in the synthesis of a variety of fluorine-containing fine chemicals. google.com Its reactive nature makes it a valuable precursor for creating specialized compounds, particularly in the pharmaceutical and agrochemical industries. smolecule.com The presence of the bromo-fluoro-vinyl moiety allows for a range of chemical transformations, enabling its use as a starting material for molecules with unique properties. smolecule.com It is considered an important intermediate for fluorochemicals, contributing to the development of new drugs and crop protection agents. google.com

Monomer in Fluoropolymer Development

In the field of polymer science, 1-bromo-1,2-difluoroethene is utilized as a monomer for the production of specialized fluoropolymers. google.comsmolecule.com It can be copolymerized with other fluorinated monomers, such as vinylidene fluoride (B91410) (VDF), to create polymers with tailored properties. researchgate.net The radical copolymerization of 1-bromo-2,2-difluoroethylene (B1203370) (BDFE) with VDF has been successfully demonstrated, yielding poly(VDF-co-BDFE) copolymers. researchgate.net The incorporation of this brominated monomer into the polymer chain introduces specific functionalities that can be leveraged to enhance the final material's characteristics.

The introduction of 1-bromo-1,2-difluoroethene as a third monomer in fluoropolymer production has a notable impact on the material's processing and performance. google.com Specifically, it has been shown to improve the vulcanization process of fluoroelastomers. google.com The bromine atom can act as a cure site, facilitating the cross-linking of polymer chains, a critical step in developing the elastic properties of the rubber. Furthermore, its inclusion can enhance the melt processability of fluoropolymers, making them easier to handle and shape during manufacturing. google.com This improvement in processability, coupled with enhanced use properties of the resulting fluoroelastomer, makes it a valuable comonomer in the industry. google.com

Precursor for Complex Fluorinated Organic Molecules

The distinct reactivity of 1-bromo-1,2-difluoroethene makes it an excellent precursor for a variety of complex fluorinated organic molecules. Its ability to undergo selective reactions at the carbon-bromine or carbon-fluorine bonds is a key feature exploited by synthetic chemists.

One of the significant applications is in the tunable synthesis of both monofluoroalkenes and gem-difluoroalkenes. researchgate.net Through a solvent-controlled rhodium-catalyzed arylation of 1-bromo-2,2-difluoroethylene, it is possible to selectively achieve either defluorinated or debrominated arylation. researchgate.net This switchable reactivity provides a convenient pathway to two important molecular scaffolds from a single starting material. researchgate.net

The synthesis of gem-difluoroalkenes, which are valuable as bioisosteres for carbonyl groups in medicinal chemistry, can be achieved using precursors derived from bromo-difluoroethenes. researchgate.netnii.ac.jp For instance, stepwise Suzuki–Miyaura coupling reactions starting from 1,1-dibromo-2,2-difluoroethene can produce unsymmetrical 1,1-diaryl-2,2-difluoroethenes. nii.ac.jp Similarly, the reaction of 2-bromo-1,1-difluoroethylene with phenols can generate α,α-difluoroalkyl aryl ethers, a class of gem-difluoroenol ethers. nih.gov The development of methods to create 2,2-difluorovinyl benzoates, which serve as versatile building blocks for gem-difluoroenol ethers and gem-difluoroalkenes via nickel-catalyzed cross-coupling, further highlights the utility of related bromo-difluoro structures. researchgate.net

The table below summarizes the synthesis of complex fluorinated molecules from 1-bromo-1,2-difluoroethene and related compounds.

Target MoleculePrecursorReaction TypeKey FeatureReference
Monofluoroalkenes1-bromo-2,2-difluoroethyleneRhodium-catalyzed arylationSolvent-controlled selective defluorination researchgate.net
gem-Difluoroalkenes1-bromo-2,2-difluoroethyleneRhodium-catalyzed arylationSolvent-controlled selective debromination researchgate.net
gem-Difluoroalkenes1,1-dibromo-2,2-difluoroetheneStepwise Suzuki–Miyaura couplingSynthesis of unsymmetrical diaryl derivatives nii.ac.jp
gem-Difluoroenol Ethers2-bromo-1,1-difluoroethyleneReaction with phenolsFormation of α,α-difluoroalkyl aryl ethers nih.gov

Utility as a Model Compound in Reactivity Studies

Compounds like 1-bromo-1,2-difluoroethene serve as excellent models for studying the principles of reactivity in organic chemistry. solubilityofthings.com The presence of different halogen atoms on the alkene backbone allows researchers to investigate the behavior of various functional groups and their interactions with different reagents. solubilityofthings.com The distinct electronic and steric environment created by the fluorine and bromine atoms provides a platform to explore reaction mechanisms, such as nucleophilic substitution, elimination, and addition reactions. smolecule.com This fundamental research enhances the understanding of chemical interactions and paves the way for innovative applications in material science. solubilityofthings.com

Stereoisomerism and Stereochemistry of Ethene, 1 Bromo 1,2 Difluoro

Thermodynamic and Kinetic Considerations of Isomer Stability

The relative stability of the (E) and (Z) isomers of 1,2-dihaloethenes is a subject of considerable interest as it often defies predictions based on simple steric hindrance. researchgate.net Typically, for 1,2-disubstituted alkenes, the trans (E) isomer is more stable than the cis (Z) isomer because it minimizes steric repulsion between the bulky substituents. wikipedia.org

However, in many dihaloethenes, a phenomenon known as the "cis effect" is observed, where the cis (Z) isomer is thermodynamically more stable than the trans (E) isomer. researchgate.netacs.org For example, in 1,2-difluoroethylene (B154328), the cis isomer is more stable than the trans isomer by approximately 0.9 kcal/mol. wikipedia.org This increased stability is not due to sterics but is attributed to favorable electronic interactions, including periplanar hyperconjugation and delocalization of halogen lone pairs into the C=C antibonding orbitals. researchgate.net These electronic effects can outweigh the steric repulsion between the halogen atoms. researchgate.net

Research into the stability of bromofluoroethylenes was specifically conducted by Arye Demiel in the 1960s. semanticscholar.orgacs.org His work investigated the structure and stability of the geometric isomers of 1-bromo-1,2-difluoroethylene. acs.org While the precise energy difference for the isomers of 1-bromo-1,2-difluoroethene (B1615618) is not detailed in the available literature, the principles of the "cis effect" suggest that the (Z)-isomer could plausibly be more stable than, or of comparable stability to, the (E)-isomer due to these complex electronic factors. researchgate.netsemanticscholar.org

Regardless of which isomer is thermodynamically more stable, the high energy barrier to interconversion renders both forms kinetically metastable at room temperature. unizin.org This means that even the less stable isomer is persistent and does not spontaneously convert to the more stable form, allowing each to be studied as a distinct chemical entity. unizin.org

Table 2: Comparison of Isomer Stability in Dihaloethenes
CompoundMore Stable IsomerReasonReference
Generic 1,2-dialkylethenetrans (E)Minimized steric hindrance. wikipedia.org
1,2-Difluoroethenecis (Z)Electronic "cis effect" outweighs steric repulsion. wikipedia.org
1,2-Dihaloethenes (general)Often cis (Z)Stabilization from electron delocalization (hyperconjugation, lone pair effects). researchgate.net
Ethene, 1-bromo-1,2-difluoro-Likely influenced by the "cis effect", with electronic factors playing a key role.Specific research by Demiel (1965) addresses this compound's isomer stability. semanticscholar.orgacs.org

Influence of Stereoisomerism on Reactivity and Selectivity

The distinct three-dimensional structures of the (E) and (Z) isomers of 1-bromo-1,2-difluoroethene directly influence their chemical reactivity and the stereochemistry of their products (stereoselectivity). numberanalytics.com The different spatial arrangements of the bromine and fluorine atoms create unique steric and electronic environments at the reactive sites—the carbon-carbon double bond and the carbon-bromine bond.

This difference in reactivity has been harnessed for stereoselective synthesis. Studies on similar 1-bromo-1-fluoroalkenes have shown that the (E)-isomers can react faster than the corresponding (Z)-isomers in palladium-catalyzed carbonylation reactions. acs.org This kinetic difference allows for the synthesis of a specific product isomer. For example, by using a starting mixture of 1-bromo-1-fluoroalkenes with a high E/Z ratio, a high Z/E ratio of the α-fluoro-α,β-unsaturated ester product can be obtained because the (E)-isomer is consumed more rapidly. acs.org

The influence of stereochemistry on reactivity is also evident in cycloaddition reactions. In studies with the analogous compound 1,2-difluoroethylene, the (E)-isomer was found to have higher reactivity than the (Z)-isomer in certain photochemical [2+2] cycloadditions with fluorinated ketones. nih.govbeilstein-journals.org Conversely, in Diels-Alder reactions with hexachlorocyclopentadiene (B6142220), the (Z)-isomer of 1,2-difluoroethylene reacts significantly faster than the (E)-isomer. nih.govbeilstein-journals.org

These examples demonstrate a key principle: the geometry of the starting alkene isomer can dictate the rate of a reaction and, in many cases, the stereochemical outcome of the product. For Ethene, 1-bromo-1,2-difluoro-, the accessibility of the C=C bond to incoming reagents and the stability of the reaction intermediates or transition states will differ between the (E) and (Z) forms, leading to distinct reactivity profiles.

Table 3: Influence of Stereoisomerism on Reactivity in Haloalkenes
Reaction TypeExample SystemObservationReference
Palladium-Catalyzed Carbonylation1-Bromo-1-fluoroalkenes(E)-isomers react faster than (Z)-isomers at room temperature. acs.org
Diels-Alder Reaction1,2-Difluoroethylene + Hexachlorocyclopentadiene(Z)-isomer reacts much faster (days) than the (E)-isomer (weeks). nih.govbeilstein-journals.org
Photochemical [2+2] Cycloaddition1,2-Difluoroethylene + Fluoroketones(E)-isomer shows higher reactivity than the (Z)-isomer. nih.govbeilstein-journals.org
Olefin Metathesis1,2-Dihaloethenes(E)-isomers can be significantly less reactive or lead to catalyst decomposition compared to (Z)-isomers. mit.edu

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Selective Functionalization

The selective functionalization of Ethene, 1-bromo-1,2-difluoro- is a key area of research, with the goal of developing catalytic systems that can precisely target its different reactive sites. Transition metal catalysis, particularly with palladium and copper, has shown considerable promise in activating similar fluorinated alkenes.

Recent advancements in palladium catalysis have demonstrated the potential for C-H/C-F coupling reactions between arenes and difluoroalkenes, offering a pathway to α-fluoro olefinated arenes. thieme-connect.com Such a strategy, if applied to Ethene, 1-bromo-1,2-difluoro-, could enable the direct arylation at the C-F bond, a traditionally challenging transformation. The development of dual-ligand systems, combining pyridone and mono-N-protected amino acid (MPAA) ligands, has been shown through DFT studies to facilitate C-H activation and subsequent C-F functionalization. thieme-connect.com Furthermore, palladium-catalyzed difluoroalkylation of alkenes via a formal Mizoroki–Heck reaction presents another avenue for incorporating gem-difluoromethylene groups into complex molecules under mild conditions. acs.org These approaches highlight the potential for designing novel palladium-based catalysts for the selective cross-coupling reactions of Ethene, 1-bromo-1,2-difluoro-.

Copper-catalyzed reactions also represent a promising frontier. Copper-based systems have been extensively used for trifluoromethylation reactions, and this expertise can be leveraged for the functionalization of Ethene, 1-bromo-1,2-difluoro-. beilstein-journals.orgnih.govnih.gov For instance, copper-catalyzed trifluoromethylation of unactivated olefins has been achieved using electrophilic trifluoromethylating reagents. nih.gov Exploring similar copper-catalyzed transformations with Ethene, 1-bromo-1,2-difluoro- could lead to the development of efficient methods for introducing difluoromethyl or other fluoroalkyl groups. The use of cost-effective and readily available copper catalysts makes this an attractive area for future research. organic-chemistry.org

Table 1: Potential Catalytic Systems for the Functionalization of Ethene, 1-bromo-1,2-difluoro-

Catalytic SystemPotential TransformationKey Features
Palladium with dual pyridone/MPAA ligandsC-H/C-F ArylationEnables direct functionalization of the C-F bond.
Palladium-catalyzed Mizoroki-Heck type reactionDifluoroalkylation of alkenesAtom-economic route to RCF₂-alkenes. acs.org
Copper(I) catalystsTrifluoromethylation/FluoroalkylationUtilizes readily available and inexpensive metal catalysts. beilstein-journals.orgnih.gov

Exploration of Undiscovered Reaction Pathways

Beyond established catalytic cross-coupling reactions, the unique electronic properties of Ethene, 1-bromo-1,2-difluoro- open the door to exploring novel and potentially undiscovered reaction pathways.

Radical Reactions: The presence of a carbon-bromine bond suggests the potential for radical-mediated transformations. Radical addition to the double bond is a plausible pathway, which could be initiated by various radical initiators. libretexts.orglumenlearning.comucsb.edu The regioselectivity of such additions would be of significant interest, potentially leading to the formation of novel difluorinated structures. Furthermore, radical chain reactions, involving initiation, propagation, and termination steps, could be designed to achieve specific functionalizations. lumenlearning.comyoutube.comyoutube.com

Photochemical Reactions: The carbon-carbon double bond in Ethene, 1-bromo-1,2-difluoro- makes it a candidate for photochemical reactions. Ultrafast photochemical processes have been observed in similar halogenated ethenes, such as 1,2-dichloroethene, leading to isomerization and other transformations. nih.gov Investigating the photochemistry of Ethene, 1-bromo-1,2-difluoro- could uncover new pathways for cis-trans isomerization, cycloadditions, or other light-induced functionalizations. The use of specific photosensitizers could allow for controlled and selective reactions.

Advanced Computational Predictions for Rational Design of New Reactions

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the reactivity of molecules like Ethene, 1-bromo-1,2-difluoro- and for the rational design of new reactions.

Reaction Mechanism and Transition State Analysis: DFT calculations can be employed to elucidate the mechanisms of potential reactions. For instance, computational studies on the bromination of (E)-1,2-difluoroethene have provided insights into the reaction pathways and the nature of the transition states involved. researchgate.net Similar studies on Ethene, 1-bromo-1,2-difluoro- could predict the feasibility and selectivity of various transformations, guiding experimental efforts. By calculating the energy profiles of different reaction pathways, researchers can identify the most promising avenues for exploration.

Bond Dissociation Energies and Reactivity Indices: Understanding the strength of the various bonds within Ethene, 1-bromo-1,2-difluoro- is crucial for predicting its reactivity. DFT methods can be used to calculate bond dissociation energies (BDEs) for the C-Br, C-F, and C-H bonds. nih.govuwa.edu.auresearchgate.netune.edu.au This information can help in predicting which bonds are most likely to cleave under specific reaction conditions, for example, in radical reactions. Furthermore, calculations of reactivity indices, such as frontier molecular orbital energies (HOMO and LUMO), can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack.

Table 2: Calculated Properties of Halogenated Ethenes Relevant to Reactivity

CompoundPropertyComputational MethodCalculated Value
(E)-1,2-dichloroetheneExcited State LifetimeTime-resolved photoelectron spectroscopy<70 fs
Chlorinated/Brominated PAHsC-X Bond Dissociation EnergyG4 and DFT methodsVaries with structure
FluoroboranesB-F Bond Dissociation EnthalpyCCSD(T)/CBS545.9 - 729.2 kJ mol⁻¹

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The integration of Ethene, 1-bromo-1,2-difluoro- into sustainable synthetic workflows is a critical aspect of modern chemical research. Flow chemistry and the development of greener synthetic methods are at the forefront of this endeavor.

Flow Chemistry for Enhanced Safety and Efficiency: The synthesis and reactions of fluorinated compounds can often involve hazardous reagents and intermediates. Flow chemistry, with its use of microreactors, offers significant advantages in terms of safety, control, and efficiency. researchgate.netchimia.chnih.govchimia.chnih.gov The small reaction volumes and excellent heat and mass transfer in microfluidic reactors can enable the safe handling of highly reactive species and the precise control of reaction conditions, leading to higher yields and selectivities. researchgate.netchimia.ch The application of flow chemistry to reactions involving Ethene, 1-bromo-1,2-difluoro- could lead to the development of safer and more scalable synthetic processes.

Sustainable Approaches in Fluoropolymer Synthesis: Ethene, 1-bromo-1,2-difluoro- can be considered as a potential monomer or building block for the synthesis of fluoropolymers. The fluoropolymer industry is increasingly focusing on sustainable manufacturing practices. semicontaiwan.orgplasticsengineering.orgfluoropolymerpartnership.comprecedenceresearch.comnih.gov This includes the development of greener polymerization processes, the use of renewable resources, and the design of recyclable or biodegradable fluoropolymers. Research into the polymerization of Ethene, 1-bromo-1,2-difluoro- using sustainable methods could contribute to the development of next-generation fluorinated materials with a reduced environmental footprint.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.